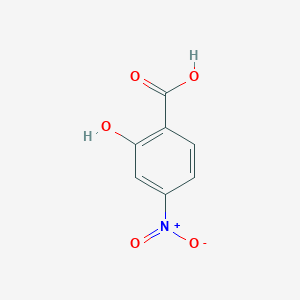

4-Nitrosalicylic acid

Description

Properties

IUPAC Name |

2-hydroxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWUOTZGXIZAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060695 | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-19-2 | |

| Record name | 2-Hydroxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8R8J54RAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrosalicylic Acid (CAS: 619-19-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrosalicylic acid (CAS: 619-19-2), a key chemical intermediate. The document details its chemical and physical properties, synthesis protocols, applications, and safety information, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Core Properties and Identifiers

This compound, also known as 2-Hydroxy-4-nitrobenzoic acid, is an aromatic organic compound with the chemical formula C₇H₅NO₅.[1] At room temperature, it typically presents as a white to pale brown or yellow crystalline powder.[1][2][3] It is characterized by a salicylic (B10762653) acid structure substituted with a nitro group at the fourth position. The compound is sparingly soluble in water but shows better solubility in polar organic solvents like ethanol (B145695) and acetone.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 183.12 g/mol | [3][4] |

| Melting Point | 234 - 239 °C | [2][3][4][5] |

| Boiling Point | 316.77°C (rough estimate) | [3] |

| Density | 1.6074 g/cm³ (rough estimate) | [3][5] |

| pKa | 2.11 ± 0.13 (Predicted) | [1][3] |

| Appearance | White to pale brown/yellow solid or crystalline powder | [1][2][3] |

| Refractive Index | 1.6280 (estimate) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 619-19-2 | [1][3][4] |

| EINECS | 210-584-0 | [1][3] |

| PubChem CID | 69266 | [1][6] |

| InChI | InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | [1][3][7] |

| InChIKey | UKWUOTZGXIZAJC-UHFFFAOYSA-N | [1][3][7] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])O)C(=O)O | [1][8] |

| MDL Number | MFCD00071505 | [4] |

| RTECS | VO5300100 | [1][3] |

Synthesis and Manufacturing

This compound is not a naturally occurring compound and must be synthesized.[1] The industrial preparation requires carefully controlled conditions, particularly temperature and pH, to ensure optimal yield and purity.[1]

Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid

A documented method for producing 2-hydroxy-4-nitrobenzoic acid (this compound) involves the diazotization of 2-amino-4-nitrobenzoic acid.[9] This process is a significant improvement over older methods that resulted in tarry products and poor yields.[9]

Materials:

-

2-amino-4-nitrobenzoic acid (1 kg)

-

Concentrated sulfuric acid (6 liters)

-

Finely powdered sodium nitrite (B80452) (400 g)

-

Copper sulfate (B86663) solution

Procedure:

-

Dissolve 1 kg of 2-amino-4-nitrobenzoic acid in 6 liters of well-cooled concentrated sulfuric acid with agitation.[9]

-

Add 400 g of finely powdered sodium nitrite in portions to the solution while continuing agitation for 1.5 hours. This forms the diazonium sulfate.[9]

-

Pour the resulting solution into a copper sulfate solution heated to approximately 80°C.[9]

-

The temperature of the mixture will increase to between 110°C and 128°C, causing the diazo compound to decompose and split off nitrogen.[9]

-

After cooling, the crystallized 2-hydroxy-4-nitrobenzoic acid is filtered off.[9]

-

Wash the product with water and recrystallize to obtain a pure final product.[9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 619-19-2 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. labproinc.com [labproinc.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. PubChemLite - this compound (C7H5NO5) [pubchemlite.lcsb.uni.lu]

- 9. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Nitrosalicylic Acid (C7H5NO5)

Executive Summary

This compound, systematically named 2-Hydroxy-4-nitrobenzoic acid, is an aromatic organic compound with the molecular formula C7H5NO5. It serves as a key intermediate in various chemical syntheses, particularly in the pharmaceutical and dye industries. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis protocols, spectroscopic data, biological significance, and applications. All quantitative data is summarized for clarity, and key processes are visualized through workflow and pathway diagrams.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. At room temperature, it typically presents as a white to pale yellow or brown crystalline powder.[1][2][3][4] It is characterized by limited solubility in water but shows greater solubility in polar organic solvents like ethanol.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C7H5NO5 | [1][2][4][5] |

| Molecular Weight | 183.12 g/mol | [2][4][6] |

| CAS Number | 619-19-2 | [1][2] |

| Appearance | White to pale brown/yellow crystalline powder | [1][3][4] |

| Melting Point | 235-239 °C | [2][3][4][5] |

| Boiling Point | 389 °C at 760 mmHg | [5] |

| Density | ~1.61 - 1.63 g/cm³ | [2][4][5] |

| pKa | 2.11 ± 0.13 (Predicted) | [1][4] |

| Flash Point | 179.2 °C | [5] |

| InChIKey | UKWUOTZGXIZAJC-UHFFFAOYSA-N |[1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. Key spectral data have been reported across various databases.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features | Source(s) |

|---|---|---|

| Mass Spectrometry (GC-MS) | Top m/z peaks observed at 165, 119, 183. | [6] |

| Infrared (IR) Spectroscopy | ATR-IR and other IR spectra are available for reference. | [6][7] |

| Raman Spectroscopy | Reference spectra are available. | [6] |

| NMR Spectroscopy | 1H NMR and 13C NMR data are available from suppliers and databases. |[7] |

Synthesis Protocols

This compound is not a naturally occurring compound and must be produced synthetically.[1][5] A primary industrial method involves the diazotization of an amino-nitrobenzoic acid precursor.

Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid

A robust method for producing 2-hydroxy-4-nitrobenzoic acid involves a diazotization process followed by hydrolysis, which offers good yields and purity suitable for commercial-scale production.[8]

-

Diazotization: 2-Amino-4-nitrobenzoic acid is dissolved in well-cooled concentrated sulfuric acid with agitation.

-

Nitrosation: Nitrous acid is introduced to the solution to form the diazonium salt.

-

Hydrolysis: The resulting solution is diluted with water and boiled in the presence of a copper salt catalyst (e.g., copper sulfate). The diazo compound decomposes, releasing nitrogen gas.

-

Isolation: Upon cooling, the 2-hydroxy-4-nitrobenzoic acid crystallizes and is subsequently filtered off.

-

Purification: The product is washed with water and can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in various industrial and research applications.

Pharmaceutical Synthesis

The compound is a valuable precursor in the synthesis of various pharmaceuticals.[1][9]

-

Anti-tuberculosis Drugs: It is a starting material for producing Phenyl 4-aminosalicylate, a drug used in tuberculosis treatment. The synthesis involves converting the carboxylic acid to an acid chloride, followed by esterification with phenol (B47542) and reduction of the nitro group.[10]

-

Anti-inflammatory Agents: It has been explored as an intermediate in the production of anti-inflammatory and antipyretic agents.[1]

Other Applications

-

Dye Intermediate: Its chromophoric properties make it useful in the synthesis of dyes and pigments.[1][5]

-

Certified Reference Material: High-purity grades are used as secondary standards for various analytical applications, including pharmaceutical release testing and quality control.[3][4]

-

Metabolism Studies: It is identified as a metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by Acinetobacter strains.[3][4] In this context, 2-hydroxy-4-nitrobenzoic acid can be metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase, which releases nitrite (B80452) ions.[3][4]

Caption: Key application pathways for this compound.

Metabolic Pathway

The biotransformation of this compound is relevant in environmental microbiology and pharmacology. A key documented pathway is its conversion to 2,4-dihydroxybenzoic acid.

Caption: Metabolic conversion of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[2][6]

-

Toxicity: The compound is considered moderately toxic by ingestion and is a poison by the intraperitoneal route.[1][3][4]

-

Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1][3][4]

-

Handling: Standard laboratory personal protective equipment should be used, including suitable protective clothing, gloves, and eye protection.[2] Store in a cool, dry place in a tightly sealed container.[4]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 619-19-2 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(619-19-2) IR Spectrum [chemicalbook.com]

- 8. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]

- 9. This compound (619-19-2) at Nordmann - nordmann.global [nordmann.global]

- 10. homework.study.com [homework.study.com]

An In-depth Technical Guide to 4-Nitrosalicylic Acid: Physicochemical Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrosalicylic acid, also known by its IUPAC name 2-hydroxy-4-nitrobenzoic acid, is an important chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its derivatives have shown promise as antimicrobial agents, highlighting the significance of this foundational molecule in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a summary of its synthetic route, and its known biological role.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to pale brown or yellow powder.[1][2] It is sparingly soluble in water but exhibits greater solubility in polar organic solvents such as ethanol (B145695) and acetone.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-4-nitrobenzoic acid | [4] |

| Synonyms | 4-Nitro-2-hydroxybenzoic acid, p-Nitrosalicylic acid | [4] |

| CAS Number | 619-19-2 | [4] |

| Molecular Formula | C₇H₅NO₅ | [4] |

| Molecular Weight | 183.12 g/mol | [4] |

| Appearance | White to pale brown/yellow crystalline powder | [1][2] |

| Melting Point | 235-239 °C | [5] |

| Boiling Point | 316.77 °C (estimated) | [5] |

| Density | 1.6074 g/cm³ (estimated) | [5] |

| pKa | 2.11 ± 0.13 (predicted) | [6] |

Chemical and Spectral Data

The chemical structure of this compound, consisting of a salicylic (B10762653) acid core functionalized with a nitro group at the C4 position, imparts it with specific reactivity and spectral characteristics.

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features | Reference(s) |

| GC-MS | m/z top peak: 165, 2nd highest: 119, 3rd highest: 183 | [4] |

| ATR-IR | Available | [4] |

| ¹H NMR | Data not explicitly found in searches. | |

| ¹³C NMR | Data not explicitly found in searches. | |

| UV-Vis | λmax not explicitly found for this compound. Salicylic acid has λmax at 295.8 nm and 231.2 nm. | [7] |

Synthesis and Purification

Experimental Protocol: Synthesis via Diazotization

A common method for the synthesis of this compound involves the diazotization of 2-amino-4-nitrobenzoic acid followed by hydrolysis. A patent describes a process that can be adapted for a laboratory scale.[8]

Materials:

-

2-amino-4-nitrobenzoic acid

-

Concentrated sulfuric acid

-

Sodium nitrite (B80452)

-

Copper(II) sulfate (B86663) solution

-

Water

Procedure:

-

Dissolve 2-amino-4-nitrobenzoic acid in well-cooled concentrated sulfuric acid with agitation.

-

Add finely powdered sodium nitrite in portions to the solution while maintaining a low temperature. Continue agitation for approximately 1.5 hours to form the diazonium sulfate.

-

Pour the resulting solution into a warm copper(II) sulfate solution (approximately 80 °C). The temperature will increase as the diazo compound decomposes, releasing nitrogen gas.

-

After the reaction subsides, cool the mixture to allow the this compound to crystallize.

-

Collect the crude product by filtration and wash it with water.

-

Purify the product by recrystallization.

Purification: Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then performing a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals to remove the solvent.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its derivatives have shown significant antimicrobial properties. A study on salicylanilides derived from this compound demonstrated activity against Mycobacterium tuberculosis and various Staphylococcus species, including MRSA.[1] This suggests that the 4-nitrosalicyl moiety can be a valuable scaffold in the development of new antimicrobial agents.

Metabolic Pathway

This compound has been identified as a metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by the bacterium Acinetobacter strain RKJ12.[6] This degradation is initiated by a monooxygenase, which metabolizes 2-hydroxy-4-nitrobenzoic acid to 2,4-dihydroxybenzoic acid with the release of a nitrite ion.[6]

Conclusion

This compound is a key chemical entity with established physicochemical properties and a defined synthetic route. While direct biological activity data is limited, its role as a precursor to potent antimicrobial compounds underscores its importance in medicinal chemistry and drug development. Further research into its quantitative solubility, detailed spectral characterization, and potential biological effects could open new avenues for its application. The metabolic pathway information also provides insight into the bioremediation of related nitroaromatic compounds. This guide serves as a foundational resource for professionals engaged in research and development involving this versatile molecule.

References

- 1. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 619-19-2 [m.chemicalbook.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Solubility of 4-Nitrosalicylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

4-Nitrosalicylic acid is an aromatic organic compound with applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, including anti-inflammatory and antipyretic agents.[1] Understanding its solubility in various organic solvents is paramount for process development, purification, and formulation. Solubility data informs the choice of appropriate solvent systems, reaction conditions, and crystallization methods, directly impacting yield, purity, and cost-effectiveness.

This guide summarizes the available quantitative solubility data for the closely related isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, to provide a strong predictive and comparative framework for researchers working with this compound.

Quantitative Solubility Data of Nitrosalicylic Acid Isomers

The following tables summarize the mole fraction solubility (x) of 3-Nitrosalicylic acid and 5-Nitrosalicylic acid in a variety of organic solvents at temperatures ranging from 278.15 K to 323.15 K. The data is extracted from studies published in the Journal of Chemical & Engineering Data.[2][3]

Table 1: Mole Fraction Solubility (x) of 3-Nitrosalicylic Acid in Various Organic Solvents [3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetonitrile | DMF | NMP | 1,4-Dioxane |

| 278.15 | 0.0331 | 0.0245 | 0.0198 | 0.0163 | 0.0141 | 0.0108 | 0.0412 | 0.0175 | 0.0889 | 0.1234 | 0.0098 |

| 283.15 | 0.0398 | 0.0298 | 0.0241 | 0.0199 | 0.0173 | 0.0132 | 0.0498 | 0.0211 | 0.1032 | 0.1421 | 0.0119 |

| 288.15 | 0.0478 | 0.0361 | 0.0292 | 0.0242 | 0.0211 | 0.0161 | 0.0601 | 0.0254 | 0.1191 | 0.1632 | 0.0144 |

| 293.15 | 0.0573 | 0.0436 | 0.0353 | 0.0294 | 0.0256 | 0.0195 | 0.0724 | 0.0305 | 0.1368 | 0.1871 | 0.0173 |

| 298.15 | 0.0685 | 0.0524 | 0.0426 | 0.0356 | 0.0311 | 0.0237 | 0.0871 | 0.0366 | 0.1565 | 0.2141 | 0.0208 |

| 303.15 | 0.0817 | 0.0628 | 0.0513 | 0.0431 | 0.0377 | 0.0287 | 0.1045 | 0.0439 | 0.1785 | 0.2447 | 0.0250 |

| 308.15 | 0.0973 | 0.0751 | 0.0615 | 0.0520 | 0.0456 | 0.0348 | 0.1251 | 0.0525 | 0.2031 | 0.2793 | 0.0300 |

| 313.15 | 0.1156 | 0.0897 | 0.0736 | 0.0625 | 0.0550 | 0.0421 | 0.1492 | 0.0627 | 0.2306 | 0.3185 | 0.0360 |

| 318.15 | 0.1369 | 0.1069 | 0.0879 | 0.0748 | 0.0661 | 0.0508 | 0.1774 | 0.0746 | 0.2614 | 0.3629 | 0.0432 |

| 323.15 | 0.1618 | 0.1274 | 0.1048 | 0.0894 | 0.0792 | 0.0611 | 0.2104 | 0.0885 | 0.2959 | 0.4131 | 0.0518 |

Table 2: Mole Fraction Solubility (x) of 5-Nitrosalicylic Acid in Various Organic Solvents [2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetonitrile | DMF | NMP | 1,4-Dioxane |

| 278.15 | 0.0159 | 0.0129 | 0.0108 | 0.0115 | 0.0093 | 0.0081 | 0.0098 | 0.0178 | 0.0499 | 0.0632 | 0.0498 |

| 283.15 | 0.0189 | 0.0154 | 0.0129 | 0.0138 | 0.0111 | 0.0097 | 0.0117 | 0.0210 | 0.0581 | 0.0735 | 0.0580 |

| 288.15 | 0.0224 | 0.0184 | 0.0154 | 0.0165 | 0.0133 | 0.0116 | 0.0140 | 0.0248 | 0.0674 | 0.0854 | 0.0673 |

| 293.15 | 0.0265 | 0.0219 | 0.0184 | 0.0197 | 0.0159 | 0.0139 | 0.0167 | 0.0293 | 0.0780 | 0.0991 | 0.0779 |

| 298.15 | 0.0314 | 0.0260 | 0.0219 | 0.0235 | 0.0189 | 0.0166 | 0.0200 | 0.0346 | 0.0899 | 0.1147 | 0.0898 |

| 303.15 | 0.0371 | 0.0309 | 0.0261 | 0.0280 | 0.0226 | 0.0198 | 0.0239 | 0.0409 | 0.1034 | 0.1325 | 0.1032 |

| 308.15 | 0.0438 | 0.0366 | 0.0310 | 0.0333 | 0.0269 | 0.0236 | 0.0285 | 0.0482 | 0.1186 | 0.1528 | 0.1183 |

| 313.15 | 0.0517 | 0.0434 | 0.0368 | 0.0396 | 0.0321 | 0.0282 | 0.0340 | 0.0567 | 0.1357 | 0.1759 | 0.1353 |

| 318.15 | 0.0609 | 0.0514 | 0.0436 | 0.0470 | 0.0382 | 0.0336 | 0.0405 | 0.0666 | 0.1550 | 0.2023 | 0.1543 |

| 323.15 | 0.0718 | 0.0608 | 0.0517 | 0.0557 | 0.0454 | 0.0400 | 0.0483 | 0.0781 | 0.1768 | 0.2324 | 0.1758 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, which is the gold standard for determining the equilibrium solubility of solid compounds in liquids.[4][5]

Objective: To determine the equilibrium mole fraction solubility of a nitrosalicylic acid isomer in a selected organic solvent at a constant temperature.

Materials:

-

Nitrosalicylic acid isomer (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Jacketed glass vessel or flask

-

Magnetic stirrer and stir bar

-

Constant temperature water bath with circulator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

An excess amount of the nitrosalicylic acid isomer is added to a known volume of the selected organic solvent in a jacketed glass vessel. The presence of excess solid solute is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is agitated using a magnetic stirrer at a constant speed.

-

The temperature of the vessel is maintained at the desired setpoint (e.g., 298.15 K) by circulating water from a constant temperature bath through the jacket.

-

The solution is allowed to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution and crystallization rates are equal and the concentration of the dissolved solute is constant.

-

-

Sampling and Phase Separation:

-

After equilibration, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

-

The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

-

Analysis:

-

The mass of the collected filtrate is determined using an analytical balance.

-

The concentration of the nitrosalicylic acid isomer in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations.

-

-

Calculation of Mole Fraction Solubility:

-

The mole fraction solubility (x) is calculated using the following equation: x = (m1 / M1) / [(m1 / M1) + (m2 / M2)] Where:

-

m1 = mass of the dissolved nitrosalicylic acid isomer

-

M1 = molar mass of the nitrosalicylic acid isomer

-

m2 = mass of the solvent

-

M2 = molar mass of the solvent

-

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of a solid in a liquid.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, the comprehensive data provided for its isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, serves as an invaluable resource for researchers and professionals in the field. The provided tables offer a clear comparison of solubility across a range of common organic solvents and temperatures. The detailed experimental protocol for the isothermal shake-flask method provides a robust framework for in-house solubility determination. This guide, therefore, equips scientists and drug development professionals with the necessary information to make informed decisions regarding solvent selection and process optimization for applications involving this compound and related compounds.

References

Synthesis of 4-Nitrosalicylic Acid from 4-Aminosalicylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrosalicylic acid from 4-aminosalicylic acid. The described methodology is based on a two-step chemical transformation involving the diazotization of the primary aromatic amine followed by a Sandmeyer-like reaction to introduce the nitro group. This document offers detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the reaction pathway and workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its synthesis from the readily available 4-aminosalicylic acid presents a practical route for its production. The core of this transformation lies in the conversion of the amino group into a diazonium salt, which is a versatile intermediate in aromatic chemistry. Subsequent displacement of the diazonium group with a nitro group affords the desired product. Careful control of reaction conditions, particularly temperature, is crucial for the successful and safe execution of this synthesis.

Reaction Pathway

The synthesis of this compound from 4-aminosalicylic acid proceeds in two primary steps:

-

Diazotization: 4-Aminosalicylic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

-

Nitro-de-diazoniation (Sandmeyer-like Reaction): The diazonium salt is then reacted with a nitrite salt, such as sodium nitrite, in the presence of a copper catalyst. This results in the replacement of the diazonium group with a nitro group, yielding this compound.

The overall chemical transformation is depicted below:

Experimental Protocols

The following protocols are based on established procedures for diazotization and Sandmeyer-like reactions. Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Step 1: Diazotization of 4-Aminosalicylic Acid

Materials:

-

4-Aminosalicylic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminosalicylic acid in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of 4-aminosalicylic acid. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution containing the 4-carboxy-3-hydroxybenzenediazonium chloride should be used immediately in the next step.

Step 2: Synthesis of this compound (Nitro-de-diazoniation)

Materials:

-

Solution of 4-carboxy-3-hydroxybenzenediazonium chloride from Step 1

-

Sodium Nitrite (NaNO₂)

-

Copper(I) oxide (Cu₂O) or other suitable copper catalyst

-

Distilled water

-

Ice

Procedure:

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water and add the copper(I) oxide catalyst.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper-nitrite solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat it (e.g., to 40-50 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and acidify it with a mineral acid if necessary to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash it with cold water, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-aminosalicylic acid. The values are based on general knowledge of diazotization and Sandmeyer reactions, as specific literature data for this exact transformation is limited.

| Parameter | Step 1: Diazotization | Step 2: Nitro-de-diazoniation | Overall |

| **Molar Ratio (Reactant:NaNO₂) ** | 1 : 1.05 - 1.1 | - | - |

| Temperature (°C) | 0 - 5 | 0 - 5 (initial), then RT to 50 | - |

| Reaction Time | 30 - 60 minutes | 1 - 2 hours | - |

| Catalyst Loading (mol%) | N/A | 5 - 10 (e.g., Cu₂O) | - |

| Typical Yield (%) | Assumed quantitative for intermediate | 60 - 80 (estimated) | 60 - 80 (estimated) |

| Appearance of Product | - | Yellow to orange crystalline solid | Yellow to orange crystalline solid |

Safety Considerations

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. Therefore, they should be prepared at low temperatures and used immediately in solution without isolation.

-

Acids: Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Nitrogen Evolution: The decomposition of the diazonium salt in the second step releases nitrogen gas. The reaction should be performed in a well-ventilated fume hood to ensure adequate venting of the gas.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from 4-aminosalicylic acid is a well-established, two-step process that is widely applicable in organic synthesis. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can effectively and safely produce this valuable chemical intermediate. The provided quantitative data and visual aids are intended to facilitate a deeper understanding of the reaction and to assist in the planning and execution of the synthesis.

Historical Synthesis of 4-Nitrosalicylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 4-Nitrosalicylic acid, a key intermediate in the production of various pharmaceuticals and dyes. The document outlines two primary historical synthetic routes: the diazotization of 2-amino-4-nitrobenzoic acid and the nitrosation of 4-aminosalicylic acid. This guide presents quantitative data in structured tables, detailed experimental protocols, and visualizations of the experimental workflows to facilitate understanding and replication.

Core Synthesis Methodologies

Historically, the preparation of this compound has been approached through two main chemical transformations. The selection of a particular method often depended on the availability of starting materials and the desired scale of production.

Synthesis via Diazotization of 2-amino-4-nitrobenzoic acid

This method involves the conversion of the amino group in 2-amino-4-nitrobenzoic acid into a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group, yielding this compound. A notable historical procedure is detailed in U.S. Patent 2,445,242, which aimed to provide an economical and commercially viable method with good yields and purity.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-nitrobenzoic acid | U.S. Patent 2,445,242 |

| Diazotizing Agent | Sodium nitrite (B80452) | U.S. Patent 2,445,242 |

| Solvent/Medium | Concentrated Sulphuric Acid | U.S. Patent 2,445,242 |

| Catalyst for Hydrolysis | Copper sulphate | U.S. Patent 2,445,242 |

| Reaction Temperature (Diazotization) | Cooled | U.S. Patent 2,445,242 |

| Reaction Temperature (Hydrolysis) | 110 to 128 °C | U.S. Patent 2,445,242 |

| Agitation Time | 1.5 hours | U.S. Patent 2,445,242 |

| Reported Purity | Good purity, suitable for further conversion | U.S. Patent 2,445,242 |

Experimental Protocol

The following protocol is based on the procedure described in U.S. Patent 2,445,242.[1]

-

Dissolution: Dissolve 1 kg of 2-amino-4-nitrobenzoic acid in 6 liters of well-cooled concentrated sulphuric acid with agitation.

-

Diazotization: Add 400 g of finely powdered sodium nitrite in portions to the solution. Continue agitation for 1.5 hours.

-

Decomposition of Diazonium Salt: Pour the resulting solution containing the diazonium sulphate into a copper sulphate solution that is at approximately 80 °C. The temperature of the mixture will increase to 110 to 128 °C, leading to the decomposition of the diazo compound and the evolution of nitrogen gas.

-

Isolation and Purification: After cooling, the crystallized this compound is filtered off, washed with water, and then recrystallized to obtain a product of good purity.

Experimental Workflow

Synthesis via Nitrosation of 4-Aminosalicylic Acid

The nitrosation of 4-aminosalicylic acid is another historically significant method for preparing this compound. This reaction typically involves treating 4-aminosalicylic acid with a nitrosating agent, such as sodium nitrite, in an acidic medium. While this method is frequently cited in chemical literature, detailed historical experimental protocols with specific quantitative data for the synthesis of the 4-nitroso isomer are not as readily available in publicly accessible documents as the diazotization route. The following represents a generalized procedure based on common organic chemistry practices for such transformations.

Quantitative Data Summary (Generalized)

| Parameter | Value |

| Starting Material | 4-Aminosalicylic acid |

| Nitrosating Agent | Sodium nitrite (NaNO₂) |

| Acidic Medium | Hydrochloric acid (HCl) or Sulphuric acid (H₂SO₄) |

| Reaction Temperature | Typically low, often 0-5 °C |

| Key Consideration | Slow, controlled addition of sodium nitrite |

Experimental Protocol (Generalized)

-

Dissolution and Cooling: Dissolve 4-aminosalicylic acid in a suitable aqueous acid (e.g., hydrochloric acid or sulfuric acid). Cool the solution to 0-5 °C in an ice bath.

-

Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 4-aminosalicylic acid. It is crucial to maintain the low temperature throughout the addition to prevent decomposition of the nitrous acid and the diazonium salt intermediate, and to control the exothermic reaction.

-

Reaction Completion: After the addition of sodium nitrite is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.

-

Isolation: The this compound product, which may precipitate out of the solution, is then collected by filtration.

-

Purification: The crude product is washed with cold water to remove any remaining acid and salts, and can be further purified by recrystallization from a suitable solvent.

Experimental Workflow

Conclusion

The historical synthesis of this compound has relied on fundamental organic reactions. The diazotization of 2-amino-4-nitrobenzoic acid is a well-documented method with available quantitative data, making it a reproducible historical synthesis. The nitrosation of 4-aminosalicylic acid, while a conceptually straightforward and historically relevant method, lacks readily accessible, detailed historical experimental protocols for the specific synthesis of the 4-nitroso isomer. This guide provides the available detailed protocol for the former and a generalized procedure for the latter, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical development.

References

Spectroscopic and Metabolic Insights into 4-Nitrosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Nitrosalicylic acid (also known as 2-hydroxy-4-nitrobenzoic acid), a key intermediate in various chemical syntheses and a metabolite in microbial degradation pathways. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for spectral acquisition, and a visualization of its metabolic degradation pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on spectroscopic techniques. The following tables summarize the available NMR and IR data.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data (Predicted)

A predicted ¹H NMR spectrum provides valuable information for the initial identification and structural confirmation of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 8.4 | Aromatic Proton |

| 7.76 | d | 8.4 | Aromatic Proton |

| 7.72 | s | - | Aromatic Proton |

¹³C NMR Data

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals the presence of its key functional groups. While a detailed peak list is not available, the expected characteristic absorption bands are presented below based on the functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching, broad |

| 3200-3600 | O-H (Phenol) | Stretching |

| 1700-1680 | C=O (Carboxylic Acid) | Stretching |

| 1550-1475 | N-O (Nitro group) | Asymmetric Stretching |

| 1360-1290 | N-O (Nitro group) | Symmetric Stretching |

| 1600-1450 | C=C (Aromatic Ring) | Stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of aromatic compounds like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte protons.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: The spectrum is acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy Protocol

A common method for obtaining an FT-IR spectrum of a solid sample is using the Attenuated Total Reflectance (ATR) technique:

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.

Metabolic Pathway of this compound

This compound is a key intermediate in the microbial degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. This pathway is of significant interest to researchers in bioremediation and environmental science.

Caption: Metabolic degradation pathway of 2-chloro-4-nitrobenzoic acid.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like this compound is outlined below.

Caption: A typical workflow for spectroscopic analysis.

4-Nitrosalicylic Acid: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Nitrosalicylic acid (CAS No. 619-19-2), a chemical intermediate utilized in various research and pharmaceutical applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand and communicate these hazards effectively.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Irritant (Exclamation Mark)

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.

Precautionary Statements

The following precautionary statements outline the necessary steps for safe handling, storage, and disposal.

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P330 | Rinse mouth.[1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1][3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |

Personal Protective Equipment (PPE)

The following PPE is recommended to minimize exposure to this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be required in situations with a higher risk of splashing.[3] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][3] Protective clothing, such as a lab coat, and protective boots if necessary.[3] |

| Respiratory Protection | A NIOSH-approved dust respirator should be worn when handling the powder form, especially if ventilation is inadequate.[1][3] |

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[4]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2][3] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly after handling.[1][3]

Storage

-

Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container.[3] The recommended storage temperature is room temperature.[5][6]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3][4]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][7] If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7] If skin irritation occurs, seek medical advice.[3] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[1][7] Call a physician or poison control center immediately.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2][3]

-

Unsuitable Extinguishing Media: No information available.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[1] Wear appropriate personal protective equipment (see Section 2.2).[1][3] Avoid breathing dust.[1]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[1][3]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[3]

Toxicological Information

Understanding the toxicological properties of this compound is essential for risk assessment.

| Toxicity Metric | Value | Species |

| LD50 Oral | 650 mg/kg | Mouse |

| 4700 mg/kg | Rat |

Toxicological Summary:

This compound is considered moderately toxic if ingested.[8][9] It is also classified as a poison by the intraperitoneal route.[5][9] There is limited evidence regarding its long-term carcinogenic effects, and it is not currently classified as a carcinogen by major regulatory agencies.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the chemical to enter the environment.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

Caption: Experimental workflow with safety checkpoints for handling this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.

References

- 1. Page loading... [guidechem.com]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound CAS#: 619-19-2 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 619-19-2 [chemicalbook.com]

An In-depth Technical Guide to the Toxicological Profile of 4-Nitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 4-Nitrosalicylic acid (CAS No. 619-19-2). The information is compiled from various safety data sheets and chemical databases to assist researchers and professionals in assessing its potential hazards.

Chemical and Physical Properties

This compound, with the molecular formula C7H5NO5, is a white to yellow or pale brown crystalline powder.[1][2][3] It has limited solubility in water but is more soluble in polar organic solvents like ethanol (B145695) and acetone.[1]

Toxicological Data Summary

The toxicological data for this compound is primarily focused on acute toxicity and irritation potential. There is limited information regarding its chronic toxicity, genotoxicity, and carcinogenicity.

This compound is classified as harmful if swallowed.[1][4][5] It is considered moderately toxic upon ingestion and is noted as a poison by the intraperitoneal route.[1][2][3][6]

Table 1: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse (mus) | Oral (orl) | 650 mg/kg | [1][2][3][6][7][8] |

The compound is a known irritant to the skin and eyes and may cause respiratory tract irritation.[1][4][5] Prolonged or repeated exposure may lead to sensitization and allergic reactions.[1]

Table 2: Irritation Data

| Endpoint | Classification | GHS Code | Source |

| Skin Irritation | Category 2 | H315 | [1][4][5] |

| Eye Irritation | Category 2 / 2A | H319 | [1][4][5][9] |

| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | H335 | [1][4][5] |

There is a notable lack of specific genotoxicity data for this compound in the public domain.[9] Regarding its carcinogenic potential, there is limited evidence, and it is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Metabolism

This compound is a known metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by the bacterium Acinetobacter strain RKJ12.[2][3][6][10] In a metabolic process, 2-Hydroxy-4-nitrobenzoic acid (an isomer of this compound) is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase, which involves the release of chloride and nitrite (B80452) ions.[2][3][6][10]

Caption: Metabolic conversion of a this compound isomer.

Experimental Protocols

The LD50 value for this compound was likely determined using a method similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

Caption: Generalized workflow for an acute oral toxicity study.

Safety and Handling

Based on its GHS classification, appropriate personal protective equipment should be used when handling this compound. This includes protective gloves, clothing, and eye/face protection.[1][9] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][5]

Caption: GHS hazard classifications for this compound.

When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1][2][3][6] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 619-19-2 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 619-19-2 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 619-19-2 [amp.chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | 619-19-2 [amp.chemicalbook.com]

The Metabolic Fate of 2-Chloro-4-Nitrobenzoic Acid: A Technical Guide on the Formation of 2-Hydroxy-4-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the microbial metabolism of 2-chloro-4-nitrobenzoic acid (2C4NBA), a xenobiotic compound. While the direct metabolic conversion to 4-nitrosalicylic acid is not documented in the reviewed scientific literature, this guide focuses on the well-established pathway involving the formation of 2-hydroxy-4-nitrobenzoic acid, a compound sometimes synonymously referred to as this compound in chemical databases. This document details the key metabolic steps, presents quantitative data from relevant studies, outlines experimental protocols for analysis, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction: The Metabolism of 2-Chloro-4-Nitrobenzoic Acid

2-Chloro-4-nitrobenzoic acid (2C4NBA) is a halogenated nitroaromatic compound that can be found in the environment as a result of industrial activities. The microbial degradation of such xenobiotics is a critical area of research for bioremediation and understanding the environmental fate of chemical compounds. Several bacterial species have been identified that can utilize 2C4NBA as a sole source of carbon, nitrogen, and energy.

A key initial step in the aerobic degradation of 2C4NBA by certain bacteria, such as Acinetobacter sp. strain RKJ12, is the oxidative dehalogenation to form 2-hydroxy-4-nitrobenzoic acid (2H4NBA).[1] It is important to note that while some chemical databases may list "this compound" as a synonym for 2-hydroxy-4-nitrobenzoic acid, the latter contains a nitro (-NO₂) group, not a nitroso (-NO) group. This guide will use the chemically precise name, 2-hydroxy-4-nitrobenzoic acid, to refer to this primary metabolite.

The Metabolic Pathway: From 2C4NBA to Salicylic (B10762653) Acid

The aerobic degradation of 2-chloro-4-nitrobenzoic acid in Acinetobacter sp. strain RKJ12 proceeds through a multi-step enzymatic pathway. The initial transformation involves the conversion of 2C4NBA to 2-hydroxy-4-nitrobenzoic acid. This is followed by further enzymatic modifications that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.

The key steps in this metabolic pathway are:

-

Oxidative Dehalogenation: The process is initiated by a monooxygenase enzyme that catalyzes the replacement of the chlorine atom at the C2 position with a hydroxyl group, yielding 2-hydroxy-4-nitrobenzoic acid.[1]

-

Oxidative Denitration: The same monooxygenase is involved in the subsequent removal of the nitro group from 2-hydroxy-4-nitrobenzoic acid, resulting in the formation of 2,4-dihydroxybenzoic acid. This reaction also releases nitrite (B80452) ions.[1]

-

Reductive Dehydroxylation: 2,4-dihydroxybenzoic acid is then converted to salicylic acid through reductive dehydroxylation.[1]

-

Ring Cleavage: Salicylic acid is further metabolized to catechol, which then undergoes ortho ring cleavage by catechol-1,2-dioxygenase to form cis,cis-muconic acid, an intermediate that can enter central metabolic pathways.[1]

This metabolic sequence represents a novel pathway for the assimilation of 2C4NBA, involving both oxidative and reductive reactions.[1]

Quantitative Data

The following table summarizes the quantitative data related to the degradation of 2-chloro-4-nitrophenol (B164951) (a related compound for which more detailed quantitative data is available) by Burkholderia sp. strain RKJ 800, which provides insights into the kinetics of similar enzymatic reactions.

| Parameter | Value | Conditions | Reference |

| 2C4NP Degradation Time | 48 hours | Initial concentration not specified | [2] |

| Stoichiometric Nitrite Release | 300 µM | During CNP-4-monooxygenase assay | [2] |

| Stoichiometric Chloride Release | 300 µM | During CHQ dehalogenase assay | [2] |

| Optimal Inoculum Density for Degradation | 2x10⁸ CFU g⁻¹ soil | Soil microcosm study | [2] |

| Optimal Temperature for Degradation | 30-40°C | Soil microcosm study | [2] |

| Optimal pH for Degradation | 7.0-8.0 | Soil microcosm study | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the metabolism of chlorinated nitroaromatic compounds.

Bacterial Growth and Degradation Studies

Objective: To determine the ability of a bacterial strain to utilize a xenobiotic as a sole source of carbon and energy and to monitor its degradation over time.

Protocol (adapted from Arora et al., 2012): [2]

-

Prepare a minimal salt medium.

-

Inoculate the medium with the bacterial strain to be tested.

-

Add the xenobiotic (e.g., 2C4NP) as the sole carbon source to a final concentration of, for example, 0.5 mM.

-

Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).

-

At regular time intervals, withdraw aliquots of the culture.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Analyze the concentration of the xenobiotic and its metabolites in the supernatant using High-Performance Liquid Chromatography (HPLC).

-

Measure the release of ions, such as chloride and nitrite, using appropriate colorimetric assays.

Identification of Metabolites using HPLC and GC-MS

Objective: To separate, identify, and quantify the metabolites formed during the degradation of the xenobiotic.

HPLC Protocol (adapted from Arora et al., 2012): [2]

-

System: Waters 600 model HPLC with a photodiode array detector.

-

Column: C₁₈ reverse-phase silica (B1680970) column.

-

Mobile Phase: 80:20 mixture of (1% glacial acetic acid in methanol) and (1% glacial acetic acid in HPLC grade water).

-

Flow Rate: 1.0 ml/min.

-

Injection Volume: 15 µl.

-

Detection: 280 nm and 300 nm.

-

Procedure:

-

Prepare samples by centrifuging the bacterial culture and filtering the supernatant.

-

Inject the sample into the HPLC system.

-

Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of the suspected metabolites.

-

GC-MS Protocol (adapted from Arora et al., 2012): [2]

-

System: Shimadzu GC-MS-QP5000 instrument with a quadrupole mass filter.

-

Column: DB-1 capillary column.

-

Ionization: 70 eV.

-

Mass Range: 50–550 Da.

-

Temperature Program: Initial temperature 90°C, ramp to 180°C at 5°C/min, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Nitrogen at a flow rate of 10 ml/min.

-

Procedure:

-

Extract the metabolites from the culture supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the extract and inject it into the GC-MS system.

-

Analyze the mass spectra of the resulting peaks and compare them with the spectra of authentic standards or with library data.

-

Enzyme Assays

Objective: To measure the activity of specific enzymes involved in the metabolic pathway.

Monooxygenase Activity Assay (adapted from Khan et al., 2013): [3]

-

Prepare cell-free extracts from induced bacterial cells.

-

Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 20 mM, pH 7.0)

-

NADPH (e.g., 100 µM)

-

FMN (e.g., 200 µM)

-

Cell-free protein extract (e.g., 5 mg ml⁻¹)

-

-

Initiate the reaction by adding the substrate (e.g., 2-C-4-NA at 70 µM).

-

Incubate at a suitable temperature (e.g., 28°C).

-

Withdraw samples at regular time intervals.

-

Measure the disappearance of the substrate and the formation of the product (e.g., by monitoring nitrite release) using HPLC and colorimetric assays.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed metabolic pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12.

Caption: A generalized experimental workflow for the identification of metabolites from the bacterial degradation of xenobiotics.

Conclusion

The microbial metabolism of 2-chloro-4-nitrobenzoic acid is a fascinating example of how microorganisms evolve to degrade recalcitrant xenobiotic compounds. The primary and well-documented initial metabolic product is 2-hydroxy-4-nitrobenzoic acid, formed through oxidative dehalogenation. While the term "this compound" is sometimes used as a synonym, it is chemically less precise. The subsequent metabolic steps involve further oxidation, reduction, and ring cleavage, ultimately leading to the complete mineralization of the compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the fields of environmental microbiology, bioremediation, and drug metabolism to further investigate these and similar metabolic pathways.

References

- 1. Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]

- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

An In-Depth Technical Guide to Derivatives of 4-Nitrosalicylic Acid: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the derivatives of 4-nitrosalicylic acid, with a particular focus on salicylanilides. It details their synthesis, explores their potential therapeutic applications as antimicrobial, anticancer, and anti-inflammatory agents, and elucidates the underlying mechanisms of action. This document synthesizes key findings from scientific literature to serve as a resource for researchers and professionals in drug discovery and development. Quantitative data on biological activities are presented in structured tables for comparative analysis, and detailed experimental protocols for the synthesis and evaluation of these compounds are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Salicylic (B10762653) acid and its derivatives have long been a cornerstone of medicinal chemistry, with aspirin (B1665792) being the most renowned example. The introduction of a nitro group at the 4-position of the salicylic acid scaffold creates this compound, a versatile intermediate for the synthesis of a diverse range of derivatives with significant biological activities. Among these, 4-nitrosalicylanilides, formed by the amide linkage of this compound with various anilines, have emerged as a particularly promising class of compounds. This guide delves into the chemistry and pharmacology of these derivatives, highlighting their potential in addressing critical needs in modern medicine.

Synthesis of this compound Derivatives

The primary derivatives of this compound discussed in the literature are N-substituted amides, commonly known as salicylanilides. The general synthesis of these compounds involves the condensation of a this compound derivative with a substituted aniline (B41778).

General Synthesis of 4-Nitrosalicylanilides

The most common method for synthesizing 4-nitrosalicylanilides is the reaction of this compound with a substituted aniline in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species, such as an acyl chloride.

A widely used method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent, such as chlorobenzene, under reflux conditions.[1] More recently, microwave-assisted synthesis has been employed to reduce reaction times significantly, from hours to minutes, while maintaining comparable yields.[1]

Detailed Experimental Protocols

Method A: Microwave-Assisted Synthesis of Salicylanilides [2]

-

A mixture of the appropriate substituted salicylic acid (1 mmol) and substituted aniline (1 mmol) is placed in a microwave reactor vessel.

-

Phosphorus trichloride (PCl₃, 0.5 mmol) is added to the mixture.

-

The reaction is carried out in a microwave reactor (e.g., MicroSYNTH MLS ETHOS 1600 URM) at a suitable power and for a time optimized for the specific substrates (typically a few minutes).

-

After completion, the reaction mixture is cooled, and the solid product is collected.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol).

Method B: Acetylation of Salicylanilides [2]

-

The parent salicylanilide (B1680751) (1 mmol) is dissolved in a suitable solvent (e.g., dry dichloromethane).

-

Acetic anhydride (B1165640) (1.2 mmol) and a catalytic amount of a base (e.g., triethylamine (B128534) or pyridine) are added.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the salicylanilide acetate.

Potential Therapeutic Uses

Derivatives of this compound, particularly salicylanilides, have demonstrated a broad spectrum of biological activities, indicating their potential for development as therapeutic agents in various disease areas.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of 4-nitrosalicylanilides, revealing potent activity against mycobacteria and various bacterial strains.

Several studies have highlighted the promising antitubercular activity of 4-nitrosalicylanilides. The presence of the nitro group at the 4-position of the salicylic acid moiety has been found to be beneficial for this activity.[3]

Table 1: Antitubercular Activity of 4-Nitrosalicylanilide Derivatives

| Compound | Substituent on Anilide Ring | MIC (µM) against M. tuberculosis | Reference |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | 4-CF₃ | 2 | [3] |

| A series of 33 salicylanilides | Various | 2 - 32 | [3] |

The proposed mechanisms for the antitubercular action of salicylanilides include:

-

Disruption of the Proton Gradient: Salicylanilides are thought to act as proton shuttles, dissipating the cellular proton gradient across the mycobacterial cell membrane, which is essential for energy production and other vital cellular processes.[2]

-

Enzyme Inhibition: These compounds have been shown to inhibit essential mycobacterial enzymes such as isocitrate lyase and methionine aminopeptidase, which are crucial for the pathogen's survival, particularly in its latent stage.[4]

4-Nitrosalicylanilides have also demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of 4-Nitrosalicylanilide Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 | [3] |

The activity against Gram-negative bacteria and fungi is generally reported to be less significant.[3]

Anticancer Activity

Recent research has unveiled the anticancer potential of salicylanilides, including those derived from this compound. The well-known anthelmintic drug niclosamide, a salicylanilide derivative, is being repurposed for oncology due to its anticancer properties.[5]

Table 3: In Vitro Anticancer Activity of Salicylanilide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Niclosamide | Glioblastoma (U87) | - | [6] |